molecular formula C14H16F3N5O2 B2980778 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1396684-19-7

3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2980778
CAS RN: 1396684-19-7
M. Wt: 343.31
InChI Key: OBTYVLKSRAXEKJ-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H16F3N5O2 and its molecular weight is 343.31. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of 3-Methoxy-1-Methyl-N-(2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-Yl)Ethyl)-1H-Pyrazole-4-Carboxamide

Organic Synthesis Building Blocks: This compound serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations, making it ideal for creating complex molecules. For instance, it can be used in the synthesis of pinacol boronic esters, which are crucial intermediates in many organic reactions .

Catalytic Protodeboronation: The compound can be involved in catalytic protodeboronation of alkyl boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that expands the toolkit available to synthetic chemists .

Suzuki-Miyaura Coupling: It may act as a precursor in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone in cross-coupling chemistry, allowing the formation of carbon-carbon bonds, which is fundamental in the construction of pharmaceuticals and polymers .

Radical-Polar Crossover Reactions: The compound’s structure suggests potential use in radical-polar crossover reactions. These reactions are a method for creating carbon-carbon bonds under mild conditions, which can be applied in the synthesis of various organic compounds .

Anti-Inflammatory Drug Synthesis: Given its structural similarity to known anti-inflammatory agents, this compound could be a candidate for the synthesis of new anti-inflammatory drugs. It could be modified to enhance its activity or reduce side effects .

Chemical Sensitization Research: The compound might be used in chemical sensitization research. Its structure could serve as a model compound in quantitative structure-activity relationship (QSAR) studies for skin sensitization, which is crucial for developing safer chemicals .

Total Synthesis of Natural Products: This compound could be utilized in the total synthesis of complex natural products like δ-®-coniceine and indolizidine 209B. Such syntheses are not only a test of synthetic strategy but also provide quantities of substances for biological testing .

Functional Group Transformations: Lastly, the compound could be involved in various functional group transformations. These transformations are essential for modifying the compound to introduce new functional groups that can lead to the synthesis of a wide array of organic molecules .

properties

IUPAC Name

3-methoxy-1-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-8-6-10(14(15,16)17)20-11(19-8)4-5-18-12(23)9-7-22(2)21-13(9)24-3/h6-7H,4-5H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTYVLKSRAXEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CN(N=C2OC)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide

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